4-Amino-6-methylheptanoic acid
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Overview
Description
4-Amino-6-methylheptanoic acid, also known as statine, is an amino acid derivative that plays a significant role in various biochemical processes. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is particularly notable for its presence in pepstatin, a potent inhibitor of aspartic proteases such as pepsin and cathepsin D .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylheptanoic acid can be achieved through several methods. One common approach involves the use of (E)-allyl-5-methylhex-2-enol as a starting material . The synthetic route typically includes steps such as epoxidation, hydrolysis, and amination to introduce the amino and hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Actinomyces species are known to produce this compound naturally, and fermentation conditions can be optimized to increase yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted derivatives of this compound.
Scientific Research Applications
4-Amino-6-methylheptanoic acid has a wide range of applications in scientific research:
Mechanism of Action
4-Amino-6-methylheptanoic acid exerts its effects primarily through its incorporation into pepstatin. Pepstatin inhibits aspartic proteases by binding to their active sites, preventing substrate binding and subsequent proteolysis . This inhibition is highly selective and involves the formation of a stable complex with the protease .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-6-methylheptanoic acid: Another derivative with similar structural features.
N-acetylstatine: A derivative used as a competitive inhibitor for pepsin.
Uniqueness
4-Amino-6-methylheptanoic acid is unique due to its specific role in pepstatin and its potent inhibitory effects on aspartic proteases. Its structural features, such as the presence of both amino and hydroxyl groups, contribute to its high binding affinity and selectivity .
Properties
IUPAC Name |
4-amino-6-methylheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-7(9)3-4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZZVSUSXUIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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